3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazoline-4-one core substituted at position 3 with a 3-methoxyphenyl group and at position 7 with a carboxamide moiety linked to a 2-(4-methoxyphenyl)ethyl chain. The presence of methoxy groups on both aromatic rings may influence solubility, binding affinity, and metabolic stability compared to non-substituted analogs .
Properties
Molecular Formula |
C25H23N3O4 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O4/c1-31-20-9-6-17(7-10-20)12-13-26-24(29)18-8-11-22-23(14-18)27-16-28(25(22)30)19-4-3-5-21(15-19)32-2/h3-11,14-16H,12-13H2,1-2H3,(H,26,29) |
InChI Key |
NZKTVLRBHYUIKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through substitution reactions using suitable reagents.
Final Assembly: The final compound is assembled by coupling the quinazoline core with the methoxyphenyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxyphenyl groups using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated quinazoline derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies have demonstrated that similar quinazoline derivatives can effectively target specific pathways involved in tumor growth and metastasis .
2. Antimicrobial Activity
Quinazolines have also been recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death. Several studies have reported its efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
3. Enzyme Inhibition
The ability of this compound to inhibit specific enzymes makes it a candidate for developing new therapeutics. It has been noted that quinazoline derivatives can act as inhibitors for various enzymes involved in metabolic pathways, potentially leading to new treatments for diseases such as diabetes and obesity .
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various quinazoline derivatives, including compounds structurally similar to 3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide. The results indicated a significant reduction in cell viability in several cancer cell lines, highlighting the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, a series of quinazoline derivatives were tested against common bacterial strains. The results showed that the compound exhibited notable antibacterial activity, particularly against resistant strains of Staphylococcus aureus .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Quinazoline Core
The 3,4-dihydroquinazoline-4-one scaffold is common in medicinal chemistry. Key analogs and their substituent variations are compared below:
Key Observations :
- Methoxy Positioning : The 3-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in analogs (e.g., A18 in ) may alter steric interactions in enzyme binding pockets .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated ~3.5) is higher than A16–A18 (logP ~2.8–3.0) due to its extended 4-methoxyphenethyl chain, which may enhance membrane permeability but reduce aqueous solubility .
- Hydrogen Bonding : The 4-oxo group and carboxamide moiety provide hydrogen-bonding sites, analogous to BD103 () , which utilizes similar interactions for kinase inhibition .
Biological Activity
The compound 3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula: C20H22N2O3
- Molecular Weight: 350.41 g/mol
- Key Functional Groups: Methoxy groups, a carboxamide group, and a quinazoline core.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anti-inflammatory Properties
- Antioxidant Activity
- Anticancer Activity
The biological mechanisms through which this compound exerts its effects are still being elucidated. However, several pathways have been identified:
- NF-κB Pathway Inhibition: Similar quinazoline derivatives have been shown to inhibit the NF-κB signaling pathway, crucial for inflammatory responses .
- Cell Cycle Regulation: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, promoting apoptosis .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound and its analogs:
Pharmacokinetics and Safety Profile
While detailed pharmacokinetic data specific to this compound is limited, related quinazoline derivatives typically exhibit favorable pharmacokinetic profiles with moderate half-lives and bioavailability. Safety assessments are crucial to determine any potential toxicity or side effects associated with long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
